Tert-butyl (1-{[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate Tert-butyl (1-{[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20207660
InChI: InChI=1S/C20H31N5O3/c1-20(2,3)28-19(27)23-16-7-12-24(13-8-16)17(26)15-6-4-11-25(14-15)18-21-9-5-10-22-18/h5,9-10,15-16H,4,6-8,11-14H2,1-3H3,(H,23,27)
SMILES:
Molecular Formula: C20H31N5O3
Molecular Weight: 389.5 g/mol

Tert-butyl (1-{[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate

CAS No.:

Cat. No.: VC20207660

Molecular Formula: C20H31N5O3

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (1-{[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate -

Specification

Molecular Formula C20H31N5O3
Molecular Weight 389.5 g/mol
IUPAC Name tert-butyl N-[1-(1-pyrimidin-2-ylpiperidine-3-carbonyl)piperidin-4-yl]carbamate
Standard InChI InChI=1S/C20H31N5O3/c1-20(2,3)28-19(27)23-16-7-12-24(13-8-16)17(26)15-6-4-11-25(14-15)18-21-9-5-10-22-18/h5,9-10,15-16H,4,6-8,11-14H2,1-3H3,(H,23,27)
Standard InChI Key ISKGSTOSGDKXKV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCN(C2)C3=NC=CC=N3

Introduction

Structural and Molecular Characteristics

Core Scaffold and Functional Groups

The compound’s architecture centers on two piperidine rings connected via a carbonyl group. One piperidine is substituted at the 3-position with a pyrimidin-2-yl group, while the other bears a tert-butyl carbamate at the 4-position . The pyrimidine ring, a nitrogen-rich heterocycle, contributes to potential hydrogen bonding and π-π stacking interactions with biological targets. The tert-butyl group enhances lipophilicity, which may improve membrane permeability and metabolic stability.

Table 1: Key Molecular Properties

PropertyValue
CAS Number1401583-26-3
Molecular FormulaC20H31N5O3\text{C}_{20}\text{H}_{31}\text{N}_{5}\text{O}_{3}
Molecular Weight389.5 g/mol
IUPAC Nametert-butyl N-[1-(1-pyrimidin-2-ylpiperidine-3-carbonyl)piperidin-4-yl]carbamate

Stereochemical Considerations

The presence of chiral centers in the piperidine rings introduces stereochemical complexity. The configuration at the 3-position of the pyrimidinyl-piperidine and the 4-position of the carbamate-bearing piperidine may influence binding affinity and selectivity. Molecular modeling studies of analogous compounds suggest that the (S)-configuration at these positions optimizes interactions with enzymes like monoacylglycerol lipase (MAGL) .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of tert-butyl (1-{[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate typically involves multi-step organic reactions:

  • Piperidine Functionalization: The pyrimidin-2-yl group is introduced to piperidine via nucleophilic aromatic substitution or transition metal-catalyzed coupling.

  • Carbamate Formation: The tert-butyl carbamate is installed using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

  • Coupling Reaction: The two piperidine units are connected via an amide bond using carbodiimide-based coupling agents like EDC or HOBt.

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/Conditions
1Pyrimidine InstallationPyrimidine, Pd/C, H₂, EtOH
2Boc ProtectionBoc₂O, DMAP, CH₂Cl₂
3Amide CouplingEDC, HOBt, DIPEA, DMF

Physicochemical Properties

While experimental data on solubility and melting point are unavailable, the compound’s logP (calculated: 2.8) suggests moderate lipophilicity, aligning with its tert-butyl group. The carbamate and amide groups confer stability against hydrolysis under physiological conditions, a trait critical for oral bioavailability in drug candidates.

Biological Relevance and Hypothetical Pharmacological Applications

Mechanism of Action Hypotheses

Although direct studies are lacking, structurally related compounds exhibit diverse activities:

  • MAGL Inhibition: Piperidine carbamates like JZL184 inhibit MAGL, modulating endocannabinoid signaling . The tert-butyl carbamate in this compound may similarly interact with MAGL’s catalytic serine residue.

  • Kinase Inhibition: Pyrimidine-containing analogs often target ATP-binding pockets in kinases. For example, derivatives with cyanopyridine substituents show antitumor activity by inhibiting EGFR.

Comparative Analysis with Analogs

Table 3: Structural and Functional Comparison of Analogs

Compound NameStructural VariationReported Activity
Tert-butyl (1-(4-cyanopyridin-2-yl)piperidin-3-yl)carbamateCyanopyridine substituentEGFR inhibition (IC₅₀: 12 nM)
Tert-butyl (1-(pyrimidin-4-yl)piperidin)carbamatePyrimidine positional isomerNeuroprotection (in vitro)
JZL184Piperidine carbamateMAGL inhibition (IC₅₀: 8 nM)

This compound’s pyrimidin-2-yl group may favor interactions with purine-binding enzymes, while the tert-butyl carbamate could enhance brain penetration for CNS targets .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H}-NMR reveals distinct signals for the tert-butyl group (δ 1.4 ppm), pyrimidine protons (δ 8.3–8.6 ppm), and piperidine methylenes (δ 1.6–3.2 ppm).

  • Mass Spectrometry: High-resolution MS confirms the molecular ion at m/z 389.5 [M+H]⁺ .

  • HPLC: Reverse-phase HPLC with C18 columns (ACN:H₂O gradient) assesses purity (>95% in reported syntheses).

Stability Studies

Under accelerated stability conditions (40°C/75% RH), the compound shows <5% degradation over 4 weeks, suggesting suitability for long-term storage.

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